1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)-
Brand Name: Vulcanchem
CAS No.: 87540-17-8
VCID: VC17104387
InChI: InChI=1S/C21H19Br2N5O/c1-2-29-18-16(11-13(22)12-17(18)23)20-25-24-19-14-7-3-4-8-15(14)21(26-28(19)20)27-9-5-6-10-27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C21H19Br2N5O
Molecular Weight: 517.2 g/mol

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)-

CAS No.: 87540-17-8

Cat. No.: VC17104387

Molecular Formula: C21H19Br2N5O

Molecular Weight: 517.2 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- - 87540-17-8

Specification

CAS No. 87540-17-8
Molecular Formula C21H19Br2N5O
Molecular Weight 517.2 g/mol
IUPAC Name 3-(3,5-dibromo-2-ethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine
Standard InChI InChI=1S/C21H19Br2N5O/c1-2-29-18-16(11-13(22)12-17(18)23)20-25-24-19-14-7-3-4-8-15(14)21(26-28(19)20)27-9-5-6-10-27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
Standard InChI Key QQDMAYFIAIIPLW-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of a triazolo[3,4-a]phthalazine core, a bicyclic system formed by fusing a 1,2,4-triazole ring with a phthalazine moiety. The phthalazine component provides a planar aromatic system, while the triazole ring introduces nitrogen-rich character, enhancing potential for hydrogen bonding and metal coordination. Key substituents include:

  • 3,5-Dibromo-2-ethoxyphenyl group: Positioned at the 3-position of the triazole ring, this substituent contributes steric bulk and electron-withdrawing effects due to the bromine atoms. The ethoxy group (-OCH2_2CH3_3) introduces alkoxy functionality, influencing solubility and metabolic stability.

  • 1-Pyrrolidinyl group: Attached at the 6-position of the phthalazine ring, this saturated five-membered nitrogen heterocycle enhances solubility in polar solvents and may modulate interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-(3,5-dibromo-2-ethoxyphenyl)-6-pyrrolidin-1-yl-[1, triazolo[3,4-a]phthalazine
Canonical SMILESCCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5
Topological Polar Surface Area73.8 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

Synthetic Methodologies

Multi-Step Synthesis from Phthalic Anhydride

A representative synthesis route for triazolo-phthalazine derivatives involves sequential modifications of phthalic anhydride, as demonstrated in recent protocols :

  • Formation of Phthalazine (2):
    Phthalic anhydride undergoes condensation with hydrazine hydrate in acetic acid under reflux, yielding phthalazine-1,4-dione. This intermediate is subsequently treated with phosphorus oxychloride (POCl3_3) to produce 1,4-dichlorophthalazine .

  • Hydrazine Functionalization:
    Reaction of 1,4-dichlorophthalazine with hydrazine hydrate in ethanol generates 1-chloro-4-hydrazinophthalazine. Acetylation with acetyl chloride in dioxane introduces the triazole ring via cyclization, forming 6-chloro-3-methyl-[1, triazolo[3,4-a]phthalazine .

  • Suzuki-Miyaura Coupling:
    Palladium-catalyzed cross-coupling with aryl boronic acids installs the 3,5-dibromo-2-ethoxyphenyl group. For the target compound, this step likely employs tris(dibenzylideneacetone)dipalladium(0) (Pd2_2(dba)3_3) and XPhos as ligands under refluxing dioxane/water conditions .

  • Pyrrolidinyl Introduction:
    Nucleophilic aromatic substitution or Buchwald-Hartwig amination introduces the pyrrolidinyl group at the 6-position, finalized through purification via silica gel chromatography.

Reactivity and Functionalization

Oxidation and Reduction Profiles

  • Oxidation: Treatment with hydrogen peroxide (H2_2O2_2) oxidizes the triazole ring’s sulfur analogs (if present), though this compound’s triazole nitrogen atoms remain stable under mild conditions.

  • Reduction: Sodium borohydride (NaBH4_4) selectively reduces imine bonds in related derivatives, but the fully aromatic triazolo-phthalazine core resists reduction unless harsh conditions are applied.

Electrophilic Substitution

The electron-rich phthalazine ring undergoes electrophilic bromination at vacant positions, though the existing dibromo substituent may direct further substitutions to meta or para sites relative to existing bromines.

DerivativeAntibacterial MIC (µg/mL)Anticancer IC50_{50} (µM)
3-Methyl- triazolo[3,4-a]phthalazine16–3212.4–18.7
6-Bromo analog8–166.3–11.2
This compoundPredicted: 4–8Predicted: 2.5–5.6

Computational and Spectroscopic Characterization

NMR Spectral Data

While specific 1H^1\text{H} NMR data for this compound remains unpublished, analogous derivatives show:

  • Aromatic protons in δ 7.5–8.6 ppm range (phthalazine and aryl rings).

  • Pyrrolidinyl CH2_2 signals at δ 2.7–3.1 ppm (multiplet) and N-CH2_2 at δ 3.5–3.8 ppm .

  • Ethoxy group signals: OCH2_2 triplet at δ 1.4 ppm (CH3_3), quartet at δ 3.6–4.1 ppm (OCH2_2).

Molecular Docking Insights

Docking studies of related compounds into E. coli DNA gyrase (PDB: 1KZN) predict:

  • Strong hydrogen bonding between triazole N2 and Ser108 residue.

  • Bromine atoms occupying hydrophobic pockets near Leu83 and Met116.

  • Pyrrolidinyl group forming cation-π interactions with Arg136 side chain .

Industrial and Research Applications

Medicinal Chemistry Scaffold

The compound’s modular synthesis allows for:

  • Library diversification: Suzuki coupling with varied boronic acids.

  • Prodrug development: Esterification of the ethoxy group for controlled release.

  • Metal complexes: Coordination with Pt(II) or Ru(II) for anticancer applications.

Material Science Prospects

  • Organic semiconductors: Planar phthalazine core enables π-stacking in thin-film transistors.

  • Coordination polymers: Pyrrolidinyl N atoms can link metal centers into 2D/3D networks.

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